N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
"N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide" is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether linkage, and substituted benzamide and phenyl groups. The compound’s unique architecture combines a triazolo-pyridazine heterocycle, known for metabolic stability and binding affinity, with a 4-methoxybenzamide moiety that may enhance solubility and pharmacokinetic properties . While direct biological data for this compound are unavailable in the provided evidence, structural analogs and synthesis methodologies offer insights into its hypothetical properties and applications.
Properties
IUPAC Name |
N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3S/c1-15-3-6-17(13-19(15)25)27-22(32)14-35-23-10-9-20-28-29-21(31(20)30-23)11-12-26-24(33)16-4-7-18(34-2)8-5-16/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPILZCVUJOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide, is a complex molecule that likely interacts with multiple targets. The compound contains structural features common to several classes of bioactive molecules, including indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties, suggesting it may interact with similar targets.
Mode of Action
Based on the presence of the indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties, it can be hypothesized that the compound may interact with its targets through hydrogen-bonding and dipole interactions. These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Compounds containing indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities. Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The presence of the indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties suggests that the compound may have good oral bioavailability, as these moieties are often associated with good absorption and distribution properties.
Result of Action
Based on the reported biological activities of compounds containing indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties, it can be hypothesized that this compound may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects.
Biological Activity
N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex compound that incorporates various pharmacophores, including triazole and pyridazine moieties. This compound has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.
- Pyridazine Moiety : Often associated with various pharmacological effects, including anti-inflammatory and antitumor activities.
- Chloro-methylphenylamine Group : This part of the molecule can enhance biological activity through interactions with specific biological targets.
Antitumor Activity
Research has shown that compounds featuring triazole and pyridazine rings exhibit significant antitumor properties. A study highlighted that derivatives of triazoles can inhibit tumor cell proliferation in various cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Case Study : In vitro assays demonstrated that this compound showed a dose-dependent inhibition of cell growth in human breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to possess antifungal properties, while pyridazines have been reported to exhibit antibacterial effects. The combination of these two moieties may provide a synergistic effect against a range of pathogens.
Research Findings : Testing against various bacterial strains revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in tumor cells.
- Disruption of Membrane Integrity : Its antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.
Data Summary
Comparison with Similar Compounds
Key Differences :
- The triazolo[4,3-b]pyridazine core in the target compound differs from the triazolo[4,3-a]pyridine in Example 285, which may alter ring strain, electron distribution, and binding interactions .
Substituent Variations and Their Implications
Substituents on the benzamide and phenyl groups significantly influence physicochemical and biological properties:
Key Observations :
- The 4-methoxy group in the target compound likely improves aqueous solubility compared to nitro or trifluoromethyl substituents, which prioritize stability over solubility .
- The 3-chloro-4-methylphenyl group balances lipophilicity and steric effects, contrasting with electron-deficient groups (e.g., nitro) that may hinder membrane permeability .
Thioether Linkages vs. Other Functional Groups
The thioether (-S-) linkage in the target compound is compared to sulfur-containing groups in analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
